6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-3-4(8(12)13)5-6(11)9-2-10-7(5)14-3/h2H,1H3,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUXILGTYMNJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)N=CNC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852399-94-1 | |
| Record name | 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Reaktionstypen
WAY-647361 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu modifizieren.
Substitution: WAY-647361 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile werden unter kontrollierten Bedingungen eingesetzt, um eine Substitution zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Verbindungen führen kann.
Wissenschaftliche Forschungsanwendungen
WAY-647361 hat eine Vielzahl von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um PI3K-Signalwege und ihre Rolle in zellulären Prozessen zu untersuchen.
Biologie: Wird in der Forschung eingesetzt, um die Mechanismen des Zellwachstums, der Proliferation und des Überlebens zu verstehen.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen in der Krebstherapie untersucht, insbesondere bei der gezielten Ansteuerung von PI3K-bezogenen Signalwegen.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf PI3K abzielen.
Wirkmechanismus
WAY-647361 entfaltet seine Wirkung durch Hemmung des PI3K-Enzyms. Die Hemmung von PI3K stört die Signalwege, die am Zellwachstum und -überleben beteiligt sind, was zu einer verringerten Proliferation und erhöhter Apoptose (programmierter Zelltod) in Krebszellen führt. Die molekularen Ziele umfassen das PI3K-Enzym und nachgeschaltete Signalmoleküle wie AKT und mTOR.
Analyse Chemischer Reaktionen
Types of Reactions
WAY-647361 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: WAY-647361 can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
WAY-647361 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study PI3K signaling pathways and their role in cellular processes.
Biology: Employed in research to understand the mechanisms of cell growth, proliferation, and survival.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting PI3K-related pathways.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PI3K.
Wirkmechanismus
WAY-647361 exerts its effects by inhibiting the PI3K enzyme. The inhibition of PI3K disrupts the signaling pathways involved in cell growth and survival, leading to reduced proliferation and increased apoptosis (programmed cell death) in cancer cells. The molecular targets include the PI3K enzyme and downstream signaling molecules such as AKT and mTOR .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations in Furo[2,3-d]pyrimidine Derivatives
Table 1: Key Structural Analogs and Their Properties
Key Findings :
- Methyl vs. Ethyl Groups : The ethyl substituent in the 3-position increases lipophilicity, which may enhance bioavailability but reduce aqueous solubility .
- Carboxylic Acid vs. Ester : The ethyl ester derivative (Table 1) lacks the acidic proton, making it more suitable for prodrug strategies or passive diffusion across biological membranes .
Heterocycle Variations: Furo vs. Thieno vs. Pyrrolo Pyrimidines
Table 2: Heterocycle Comparisons
Key Findings :
- Furan vs. Thiophene : Thiophene derivatives exhibit greater metabolic stability due to sulfur’s resistance to oxidative degradation but may exhibit higher toxicity .
- Pyrrolo[2,3-d]pyrimidines : The pyrrole ring introduces additional nitrogen atoms, improving interactions with nucleic acid targets (e.g., kinase inhibitors) .
Functional Group Modifications and Electronic Effects
Table 3: Substituent Electronic Effects
Key Findings :
- Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance electrophilicity, making derivatives more reactive in coupling reactions (e.g., Suzuki-Miyaura) .
- Thiol Groups : Introduce redox activity and metal-binding capabilities, useful in chelation therapy or enzyme inhibition .
Biologische Aktivität
6-Methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid (CAS Number: 852399-94-1) is a compound of interest due to its potential biological activities. This article aims to explore its biological activity based on available literature, including structural information, pharmacological properties, and relevant case studies.
Structural Information
The molecular formula of 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid is . The compound has a complex structure characterized by a fused furo-pyrimidine ring system. Below is a summary of its structural properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆N₂O₄ |
| SMILES | CC1=C(C2=C(O1)N=CNC2=O)C(=O)O |
| InChI | InChI=1S/C8H6N2O4/c1-3-4(8(12)13)5... |
| InChIKey | FUUXILGTYMNJST-UHFFFAOYSA-N |
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies suggest that furo-pyrimidine derivatives can scavenge free radicals and inhibit lipid peroxidation. The presence of functional groups in the structure may enhance these activities, although specific data for this compound is sparse.
Enzyme Inhibition
Enzyme inhibition studies are vital in understanding the therapeutic potential of this compound. Similar compounds have been investigated for their ability to inhibit key enzymes involved in metabolic pathways, including:
- Cholinesterases : Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical in Alzheimer's disease treatment.
- Cyclooxygenases (COX) : Compounds with anti-inflammatory properties often target COX enzymes.
Case Study 1: Inhibition of Cholinesterases
A study evaluating similar furo-pyrimidine derivatives demonstrated dual inhibition against AChE and BChE with IC50 values ranging from 5.4 μM to 10.4 μM. This suggests potential for therapeutic applications in neurodegenerative diseases .
Case Study 2: Antioxidant Evaluation
In vitro assays have shown that certain derivatives possess significant antioxidant activity, with IC50 values indicating effective scavenging of DPPH radicals. The structure-activity relationship indicates that modifications to the furo-pyrimidine framework can enhance antioxidant capacity .
Q & A
Q. What are the established synthetic routes for 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid, and what reaction conditions are optimal?
The synthesis of this compound and its analogs typically involves cyclocondensation reactions. For example, similar pyrimidine derivatives are synthesized via one-pot Biginelli-like reactions using aldehydes, urea, and β-keto esters under acidic conditions. Optimization of catalysts (e.g., HCl, Lewis acids like BF₃·Et₂O) and solvent systems (e.g., ethanol, acetic acid) is critical. In a related study, methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate was prepared using benzaldehyde, highlighting the role of aldehyde substituents in directing cyclization . Reaction temperatures (80–100°C) and reflux durations (6–12 hours) significantly influence yield and purity.
Q. How can researchers confirm the structural integrity of 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid post-synthesis?
Structural validation requires a combination of techniques:
- X-ray crystallography : Provides definitive bond lengths, angles, and spatial arrangements. For instance, ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate was characterized via single-crystal X-ray diffraction, confirming the fused furopyrimidine core .
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm), while ¹³C NMR confirms carbonyl (δ 165–175 ppm) and aromatic carbons.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is commonly used. For polar derivatives, reverse-phase HPLC with acetonitrile/water (0.1% TFA) can improve resolution. Recrystallization from ethanol or methanol is effective for obtaining high-purity crystals, as demonstrated in the isolation of dihydropyrimidine analogs .
Q. What safety precautions should be observed during handling and storage?
Based on safety data sheets for structurally related compounds:
- Storage : Keep in amber glass containers under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation and hydrolysis .
- Hazards : While specific hazards for this compound are unclassified, similar pyrimidines may exhibit irritant properties. Use PPE (gloves, goggles) and work in a fume hood.
Advanced Research Questions
Q. How can regioselectivity challenges in furo[2,3-d]pyrimidine synthesis be systematically addressed?
Regioselectivity is influenced by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization at the 5-position.
- Substituent effects : Electron-withdrawing groups on aldehydes direct nucleophilic attack to specific positions. For example, trifluoromethyl groups enhance electrophilicity at the 4-position, as seen in derivatives with 3,5-bis(trifluoromethyl)phenyl substituents .
- Catalytic systems : Lewis acids like ZnCl₂ can stabilize transition states to favor desired regioisomers.
Q. How should contradictory spectroscopic data (e.g., NMR shifts) between synthesized batches be resolved?
Contradictions may arise from tautomerism or impurities. Use:
Q. What computational methods predict the compound’s reactivity and electronic properties for medicinal chemistry applications?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For analogs, MEP (Molecular Electrostatic Potential) maps revealed nucleophilic regions at the carbonyl oxygen .
- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies.
Q. What strategies optimize the compound’s solubility for in vitro bioassays?
- Salt formation : Use sodium or potassium salts of the carboxylic acid group.
- Co-solvent systems : DMSO (≤10%) or cyclodextrin-based formulations enhance aqueous solubility.
- Prodrug derivatization : Esterification of the carboxylic acid (e.g., ethyl ester) improves membrane permeability, as demonstrated in related pyrimidine carboxylates .
Q. How can researchers analyze degradation products under accelerated stability conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13).
- LC-MS/MS : Identifies degradation pathways (e.g., hydrolysis of the furo ring or decarboxylation).
- Kinetic modeling : Determines activation energy (Eₐ) using Arrhenius plots to predict shelf life .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data across studies?
- Standardize assay protocols : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times can skew results.
- Control for purity : Impurities >95% (by HPLC) are critical; bioactive contaminants (e.g., residual catalysts) may confound results.
- Meta-analysis : Cross-reference data with structurally validated analogs, such as antibacterial dihydropyrimidines, to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
